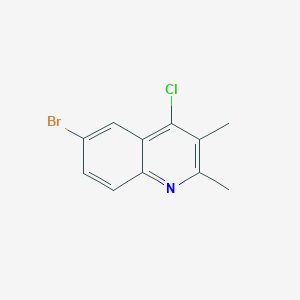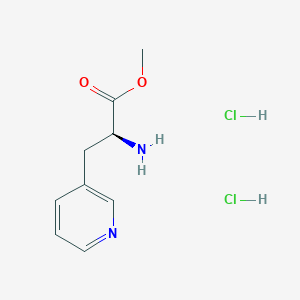
Bis(thiophen-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .Molecular Structure Analysis
The molecular formula of Bis(thiophen-2-yl)methanamine hydrochloride is C9H10ClNS2 . The average mass is 209.331 Da and the monoisotopic mass is 209.033295 Da .Chemical Reactions Analysis
Bis(thiophen-2-yl)methanamine hydrochloride is used in the synthesis of a wide range of organic materials. It is also used in the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .Wissenschaftliche Forschungsanwendungen
Metal Ion Sensing
Bis(thiophen-2-yl)methanamine hydrochloride derivatives have been explored for metal ion sensing. For example, a study by Pedras et al. (2007) discusses the synthesis of azomethine-thiophene ligands, showing potential as chemosensors for Ni(II) and Pd(II) due to their specific fluorescence and mass spectrometric properties (Pedras et al., 2007).
Solar Cell Applications
The thiophene cores in compounds like bis(thiophen-2-yl)methanamine hydrochloride have been used in the development of materials for perovskite solar cells. Li et al. (2014) reported that using thiophene-based hole-transporting materials resulted in high efficiency in perovskite-based solar cell devices (Li et al., 2014).
Photocytotoxicity and Cellular Imaging
Compounds related to bis(thiophen-2-yl)methanamine hydrochloride have been investigated for their photocytotoxic properties and potential in cellular imaging. Basu et al. (2014, 2015) studied iron(III) complexes of pyridoxal Schiff bases and found them effective in photocytotoxicity under red light, offering potential applications in cancer therapy and imaging (Basu et al., 2014), (Basu et al., 2015).
Photochromic Properties
Uchida et al. (1990) explored 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives for their photochromic properties, demonstrating thermally irreversible and fatigue-resistant photochromism. Such properties are significant in the development of materials for optical data storage and smart windows (Uchida et al., 1990).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) used thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. These MOFs were highly sensitive and selective to environmental contaminants like Hg(II), Cu(II), and Cr(VI), indicating their utility in environmental monitoring (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
dithiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYWWMTLQISPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(thiophen-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)


![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)




![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)